Cas no 23576-42-3 (L-Phenylalanylglycylglycine)

L-Phenylalanylglycylglycine is a tripeptide composed of L-phenylalanine and two glycine residues. This compound is of interest in biochemical and pharmaceutical research due to its structural properties and potential as a peptide intermediate. Its well-defined sequence allows for precise studies in peptide synthesis, enzyme-substrate interactions, and metabolic pathways. The inclusion of L-phenylalanine provides aromaticity, which may influence binding affinity and stability in biological systems. The glycine residues contribute to flexibility, making it useful for conformational studies. This tripeptide is typically characterized by high purity and consistent performance, ensuring reliability in experimental applications. It serves as a valuable tool for researchers exploring peptide chemistry and related fields.
L-Phenylalanylglycylglycine structure
L-Phenylalanylglycylglycine structure
Product Name:L-Phenylalanylglycylglycine
CAS No:23576-42-3
MF:C13H17N3O4
MW:279.291783094406
MDL:MFCD00037785
CID:52326
Update Time:2025-11-06

L-Phenylalanylglycylglycine Chemical and Physical Properties

Names and Identifiers

    • L-Phenylalanylglycylglycine
    • Phe-Gly-Gly
    • 2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
    • H-Phe-Gly-Gly-OH
    • Phe-Gly-Gly-OH
    • Phenylalanyl-glycyl-glycine
    • (S)-2-(2-(2-Amino-3-phenylpropanamido)acetamido)acetic acid
    • L-Phe-Gly-Gly
    • phenylalanylglycylglycine
    • N-(N-L-phenylalanylglycyl)-glycine
    • Glycine, N-(N-L-phenylalanylglycyl)-
    • 576P423
    • {2-[(2S)-2-amino-3-phenylpropanamido]acetamido}acetic acid
    • 2-[[2-[[(2S)-2-amino-
    • MDL: MFCD00037785
    • Inchi: 1S/C13H17N3O4/c14-10(6-9-4-2-1-3-5-9)13(20)16-7-11(17)15-8-12(18)19/h1-5,10H,6-8,14H2,(H,15,17)(H,16,20)(H,18,19)/t10-/m0/s1
    • InChI Key: NAXPHWZXEXNDIW-JTQLQIEISA-N
    • SMILES: O=C([C@H](CC1C=CC=CC=1)N)NCC(NCC(=O)O)=O

Computed Properties

  • Exact Mass: 279.12200
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 354
  • XLogP3: -3.2
  • Topological Polar Surface Area: 122

Experimental Properties

  • PSA: 121.52000
  • LogP: 0.35550

L-Phenylalanylglycylglycine Security Information

  • WGK Germany:3

L-Phenylalanylglycylglycine Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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abcr
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L-Phenylalanylglycylglycine Suppliers

Amadis Chemical Company Limited
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(CAS:23576-42-3)L-Phenylalanylglycylglycine
Order Number:A1021646
Stock Status:in Stock
Quantity:5.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:26
Price ($):204.0
Email:sales@amadischem.com

L-Phenylalanylglycylglycine Related Literature

Additional information on L-Phenylalanylglycylglycine

L-Phenylalanylglycylglycine (CAS No. 23576-42-3): An In-Depth Overview

L-Phenylalanylglycylglycine (CAS No. 23576-42-3) is a tripeptide composed of the amino acids L-phenylalanine, glycine, and glycine. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, biotechnology, and chemical research. This comprehensive overview aims to provide a detailed understanding of L-Phenylalanylglycylglycine, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

L-Phenylalanylglycylglycine is a linear tripeptide with the molecular formula C11H15N3O4. The compound consists of an L-phenylalanine residue linked to two glycine residues through peptide bonds. The presence of the aromatic phenyl group in the L-phenylalanine residue imparts distinct physical and chemical properties to the molecule. These properties include solubility in water and organic solvents, as well as stability under various conditions. The molecular weight of L-Phenylalanylglycylglycine is approximately 245.25 g/mol.

Synthesis Methods

The synthesis of L-Phenylalanylglycylglycine can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is a widely used technique that involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method offers high yields and purity, making it suitable for large-scale production. Solution-phase synthesis, on the other hand, involves the direct coupling of amino acids in solution using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). Both methods have their advantages and are chosen based on specific requirements such as yield, purity, and cost.

Biological Activities

L-Phenylalanylglycylglycine has been studied for its various biological activities, including its potential as a bioactive peptide. Recent research has shown that this tripeptide exhibits antioxidant properties, which can help protect cells from oxidative stress and damage caused by free radicals. Additionally, studies have indicated that L-Phenylalanylglycylglycine may have anti-inflammatory effects, making it a promising candidate for the development of new therapeutic agents.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of L-Phenylalanylglycylglycine. The results showed that the compound effectively inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that L-Phenylalanylglycylglycine could be developed into a novel anti-inflammatory drug for treating conditions such as arthritis and inflammatory bowel disease.

Clinical Applications and Research Advancements

The potential clinical applications of L-Phenylalanylglycylglycine are diverse and promising. In addition to its anti-inflammatory properties, recent studies have explored its role in neuroprotection and cancer therapy. A study published in the Journal of Neurochemistry found that L-Phenylalanylglycylglycine exhibited neuroprotective effects by reducing oxidative stress and promoting neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease.

In another study published in Cancer Research, researchers investigated the anticancer properties of L-Phenylalanylglycylglycine. The results showed that the compound selectively inhibited the growth of cancer cells while sparing normal cells. The mechanism of action was attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways. These findings highlight the potential of L-Phenylalanylglycylglycine as a novel anticancer agent.

Conclusion

L-Phenylalanylglycylglycine (CAS No. 23576-42-3) is a tripeptide with unique structural properties and diverse biological activities. Its potential applications in pharmaceuticals, biotechnology, and chemical research are supported by recent research advancements. The compound's antioxidant, anti-inflammatory, neuroprotective, and anticancer properties make it a promising candidate for further development into therapeutic agents. As research continues to uncover new insights into the mechanisms of action and potential uses of L-Phenylalanylglycylglycine, it is likely to play an increasingly important role in various fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:23576-42-3)L-Phenylalanylglycylglycine
A1021646
Purity:99%
Quantity:5.0g
Price ($):204.0
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